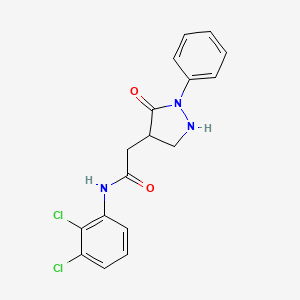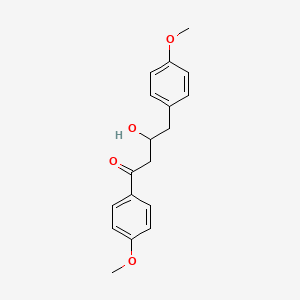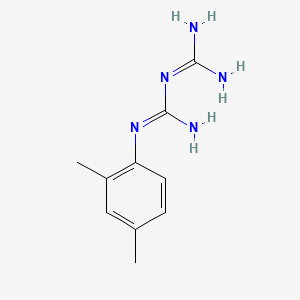![molecular formula C30H24ClFN2O3S B11037514 (5Z)-3-benzyl-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11037514.png)
(5Z)-3-benzyl-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-benzyl-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the thiazolidine-2,4-dione moiety. Key steps include:
Formation of the pyrroloquinoline core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Functional group modifications: Introduction of the benzyl, chlorophenyl, and fluoro groups through substitution reactions.
Final assembly: Coupling the modified pyrroloquinoline with thiazolidine-2,4-dione under specific conditions to obtain the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation might yield quinoline oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
(5Z)-3-benzyl-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-benzyl-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione: shares structural similarities with other pyrroloquinoline derivatives and thiazolidinediones.
Other similar compounds: Include various substituted pyrroloquinolines and thiazolidinediones with different functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H24ClFN2O3S |
|---|---|
Molecular Weight |
547.0 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[9-(4-chlorophenyl)-6-fluoro-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C30H24ClFN2O3S/c1-29(2)16-30(3,18-9-11-19(31)12-10-18)22-14-20(32)13-21-23(26(35)34(29)24(21)22)25-27(36)33(28(37)38-25)15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3/b25-23- |
InChI Key |
KBJNPZJSYLRESA-BZZOAKBMSA-N |
Isomeric SMILES |
CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\4/C(=O)N(C(=O)S4)CC5=CC=CC=C5)F)(C)C6=CC=C(C=C6)Cl)C |
Canonical SMILES |
CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=C4C(=O)N(C(=O)S4)CC5=CC=CC=C5)F)(C)C6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-ethyl-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11037437.png)
![Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11037441.png)
![(2-Bromo-4,5-dimethoxyphenyl)[3-(3-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11037443.png)
![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037444.png)

![N-[4-(ethylsulfamoyl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11037446.png)
![dimethyl 5-[3-(methoxycarbonyl)-2-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl]benzene-1,3-dicarboxylate](/img/structure/B11037453.png)
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11037454.png)
![2-[(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11037459.png)
![1-[6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone](/img/structure/B11037472.png)


![N-[N'-(5-chloro-2-methoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-methoxybenzamide](/img/structure/B11037498.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11037499.png)
